1-(3-methoxybenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
The compound contains a triazole ring, a piperidine ring, and a methoxyphenyl group. Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Methoxyphenyl is a phenyl ring with a methoxy group (-OCH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the piperidine ring, and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the piperidine ring, and the methoxyphenyl group. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
A novel series of triazole analogues of piperazine, including compounds with structures similar to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-methoxyphenyl)methanone, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. These compounds showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
Derivatives of 1,2,4-triazole have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms, suggesting the potential of these compounds in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis and Applications
A range of pyridine derivatives have been developed using compounds similar to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-methoxyphenyl)methanone. These compounds exhibit variable and modest activity against bacteria and fungi, suggesting their potential application in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Ligand Efficiency in Synthesis
The compound has been utilized as a ligand in intramolecular C-O cross-coupling to form benzoxazole derivatives, showcasing its utility in organic synthesis and the potential for creating various organic compounds (Singh et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(11-14)15(20)18-9-5-13(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEDEJWFGSWCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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